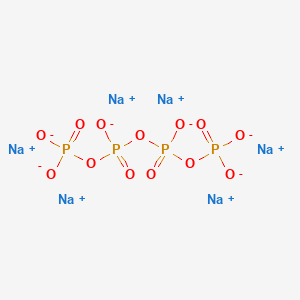![molecular formula C42H66N2O12 B012199 (E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one CAS No. 106909-37-9](/img/structure/B12199.png)
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1) is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes hydroxy, isopropylamino, and propoxymethyl groups attached to a phenyl ring, along with a propanone moiety. The maleate (2:1) indicates that the compound is in the form of a maleate salt, which can influence its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1) involves multiple steps, starting with the preparation of the intermediate compounds. The key steps typically include:
Formation of the Hydroxy-Propoxy Intermediate: This step involves the reaction of a phenyl compound with a hydroxy-propoxy reagent under controlled conditions to introduce the hydroxy and propoxy groups.
Introduction of the Isopropylamino Group: The intermediate is then reacted with an isopropylamine derivative to introduce the isopropylamino group.
Formation of the Propanone Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to convert ketone groups to alcohols.
Substitution: The isopropylamino and propoxymethyl groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the ketone group can yield alcohols.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1) involves its interaction with specific molecular targets. The hydroxy and isopropylamino groups can form hydrogen bonds with target molecules, while the propoxymethyl and propanone groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
相似化合物的比较
Similar Compounds
1-(4-(2-Hydroxy-3-(methylamino)propoxy)-3-(propoxymethyl)phenyl)propanone: Similar structure but with a methylamino group instead of an isopropylamino group.
1-(4-(2-Hydroxy-3-(ethylamino)propoxy)-3-(propoxymethyl)phenyl)propanone: Similar structure but with an ethylamino group instead of an isopropylamino group.
Uniqueness
1-(4-(2-Hydroxy-3-(isopropylamino)propoxy)-3-(propoxymethyl)phenyl)propanone maleate (2:1) is unique due to its specific combination of functional groups, which can influence its chemical reactivity and biological activity. The presence of the maleate salt form can also affect its solubility and stability, making it distinct from other similar compounds.
属性
IUPAC Name |
(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H31NO4.C4H4O4/c2*1-5-9-23-12-16-10-15(18(22)6-2)7-8-19(16)24-13-17(21)11-20-14(3)4;5-3(6)1-2-4(7)8/h2*7-8,10,14,17,20-21H,5-6,9,11-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQSBOWITCRVSF-WXXKFALUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CNC(C)C)O.C(=CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CNC(C)C)O.CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CNC(C)C)O.C(=C/C(=O)O)\C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66N2O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
791.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106909-37-9 |
Source


|
| Record name | FP 33 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106909379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
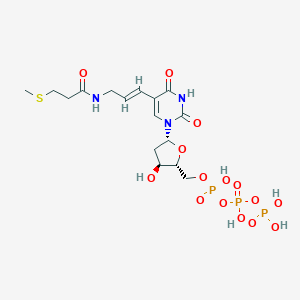
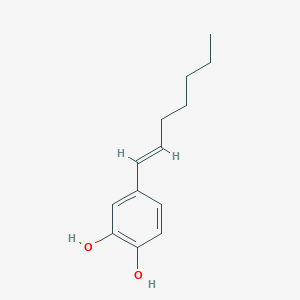
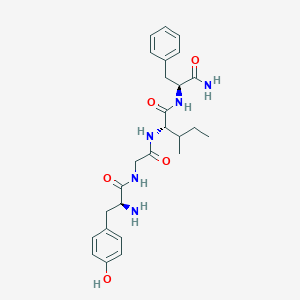
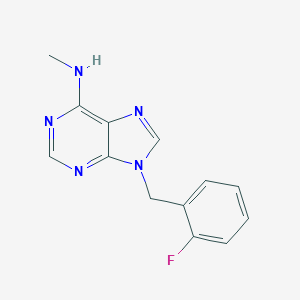
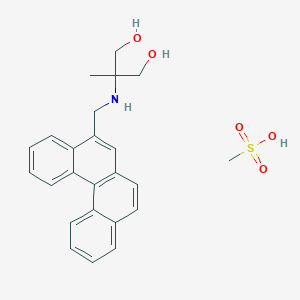
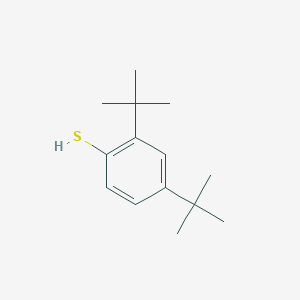
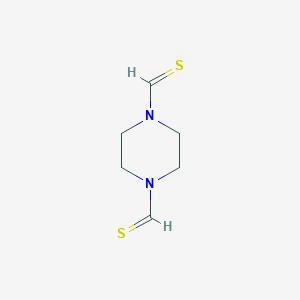

![N-[2-[benzoyl-[2-(diethylamino)ethyl]amino]phenyl]benzamide](/img/structure/B12134.png)

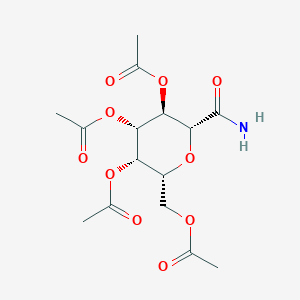

![[(2-Hydroxy-3-methoxyphenyl)methylideneamino]-trimethylazanium;iodide](/img/structure/B12142.png)
